N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 920465-59-4
VCID: VC6326637
InChI: InChI=1S/C22H18N2O2S/c1-14-8-13-18(26-2)19-20(14)27-22(23-19)24-21(25)17-11-9-16(10-12-17)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,24,25)
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C22H18N2O2S
Molecular Weight: 374.46

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

CAS No.: 920465-59-4

Cat. No.: VC6326637

Molecular Formula: C22H18N2O2S

Molecular Weight: 374.46

* For research use only. Not for human or veterinary use.

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide - 920465-59-4

Specification

CAS No. 920465-59-4
Molecular Formula C22H18N2O2S
Molecular Weight 374.46
IUPAC Name N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Standard InChI InChI=1S/C22H18N2O2S/c1-14-8-13-18(26-2)19-20(14)27-22(23-19)24-21(25)17-11-9-16(10-12-17)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,24,25)
Standard InChI Key RCNIRKTYTCPDIP-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

The compound N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic molecule that combines elements of benzothiazole and biphenyl structures. Despite its potential pharmacological interest, detailed information on this specific compound is limited in the available literature. This article aims to provide an overview of its chemical properties and potential applications based on related compounds and general principles of organic chemistry.

Synthesis

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide would likely involve a multi-step process:

  • Preparation of the Benzothiazole Moiety: This involves the synthesis of the 4-methoxy-7-methyl-1,3-benzothiazol-2-amine, which can be achieved through various methods including the reaction of 4-methoxy-7-methylbenzene-1,2-diamine with carbon disulfide and subsequent cyclization.

  • Preparation of the Biphenyl Moiety: The [1,1'-biphenyl]-4-carboxylic acid can be synthesized through various methods, including the Suzuki coupling reaction.

  • Amidation Reaction: The final step involves the amidation of the biphenyl carboxylic acid with the benzothiazole amine, typically using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate).

Potential Applications

While specific biological activity data for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is not available, compounds with similar structures have shown potential in various fields:

  • Pharmacology: Benzothiazole derivatives have been explored for their antimicrobial, antifungal, and anticancer properties .

  • Materials Science: Biphenyl structures are often used in the development of organic materials due to their planarity and potential for π-π stacking interactions.

Research Findings and Data

Given the lack of specific data on this compound, research findings are based on related structures:

Compound FeatureRelated CompoundsPotential Application
Benzothiazole CoreAntimicrobial, anticancer agentsPharmacology
Biphenyl CoreOrganic materials, π-π stackingMaterials Science

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator